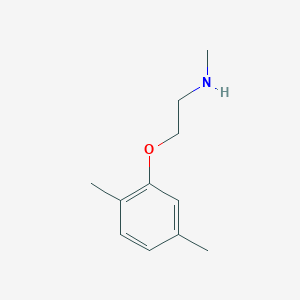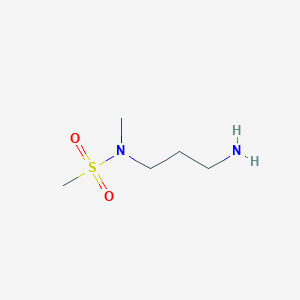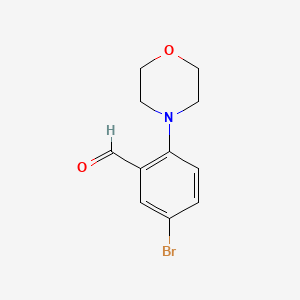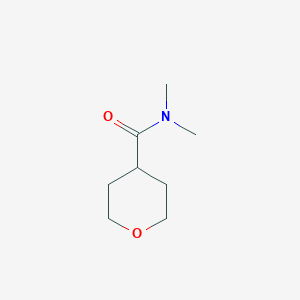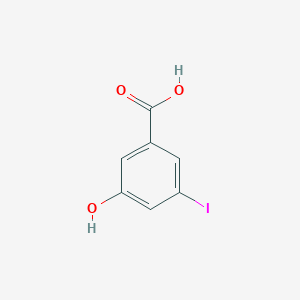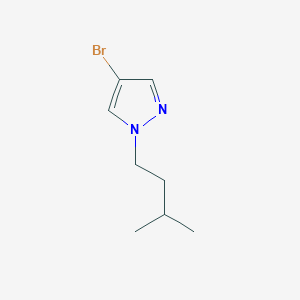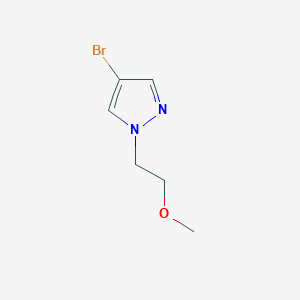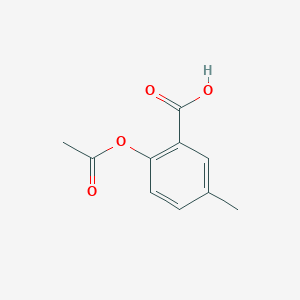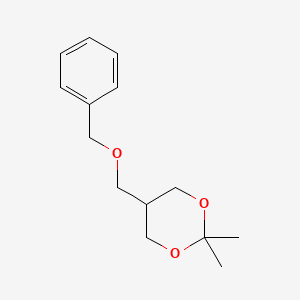
5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane
Descripción general
Descripción
The compound "5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane" is a chemical structure that is not directly mentioned in the provided papers. However, the papers do discuss various 1,3-dioxane derivatives and their properties, which can provide insights into the characteristics of similar compounds. The 1,3-dioxane moiety is a common structural feature in these compounds, which is known for its ability to preorganize substrates for macrocyclization reactions and for its utility in NMR structural assignment .
Synthesis Analysis
The synthesis of 1,3-dioxane derivatives can involve different building blocks and connecting chains, such as ester, ether, or triazol groups, to achieve compounds with specific properties and symmetries . For example, the synthesis of copolymers using 1,3-dioxepane derivatives with styrene has been studied, indicating that the 1,3-dioxane ring can be incorporated into larger polymer structures . The synthesis of 1,3,5-tris(dimethylamino)benzene, although not a 1,3-dioxane derivative, demonstrates the use of aromatic rings with substituents that can influence the overall molecular structure .
Molecular Structure Analysis
The molecular structure of 1,3-dioxane derivatives can be determined using techniques such as single crystal X-ray diffraction, NMR, and MS . The conformation of the 1,3-dioxane ring can vary, with some compounds exhibiting a chair conformation with equatorial orientation of substituents . The orientation of substituents and the overall molecular conformation can significantly affect the physical and chemical properties of these compounds .
Chemical Reactions Analysis
The reactivity of 1,3-dioxane derivatives can be influenced by the substituents attached to the dioxane ring. For instance, the presence of benzoylamino groups can lead to the formation of intermolecular hydrogen bonds, which can affect the reactivity and stability of the compound . The copolymerization behavior of 1,3-dioxepane derivatives with styrene has been characterized, providing reactivity ratios that are useful for understanding the polymerization process .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-dioxane derivatives are closely related to their molecular structure. For example, the conformation of the dioxane ring can influence the compound's stability and reactivity . The presence of different substituents can lead to variations in properties such as melting points, solubility, and reactivity . The stereochemistry of the derivatives can also play a role in their physical properties, as seen in the separation of diastereoisomers and the determination of their configurations .
Aplicaciones Científicas De Investigación
Conformational Properties
- Research has shown that derivatives of 2,2-dimethyl-1,3-dioxanes, which include compounds like 5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane, can exist in different conformations. One study revealed that these compounds predominantly exhibit a chair conformation with various substituents influencing their stability and conformational dynamics (Kraiz, 1985).
Synthesis and Catalysis
- The synthesis of derivatives from 5,5-dimethyl-[1,3]dioxanes has been explored. For instance, the hydrogenation of 5,5-dimethyl-2-phenyl-[1,3]dioxane to 3-benzyloxy-2,2-dimethyl-propan-1-ol has been investigated using copper-loaded catalysts, showcasing the compound's potential in synthetic chemistry (Paczkowski & Hölderich, 1997).
Photochemical Properties
- Photochemical studies on derivatives of 2,2-dimethyl-1,3-dioxane have revealed interesting reactions under light exposure. For example, the photolysis of 5-diazo-2,2-dimethyl-4,6-dioxo-1,3-dioxane leads to stable compounds through nitrogen release and Wolff rearrangement, highlighting the photochemical reactivity of these compounds (Nikolaev, Khimich, & Korobitsyna, 1985).
Structural and Crystallographic Studies
- Investigations into the crystal structures of 2,2-dimethyl-1,3-dioxane derivatives have been conducted, providing insights into their molecular configurations and interactions. This research contributes to our understanding of the structural properties of such compounds (Low et al., 2002).
Safety And Hazards
Direcciones Futuras
Future research could focus on the synthesis of new functional monomers and their subsequent polymerization or by converting functional groups on the polymer into the desired functional groups . The development of novel methods to access oxetane-containing compounds and significant advances in utilizing the reactivity of oxetanes in the synthesis of complex molecules are also promising directions .
Propiedades
IUPAC Name |
2,2-dimethyl-5-(phenylmethoxymethyl)-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-14(2)16-10-13(11-17-14)9-15-8-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIKXAGSKRRXED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)COCC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

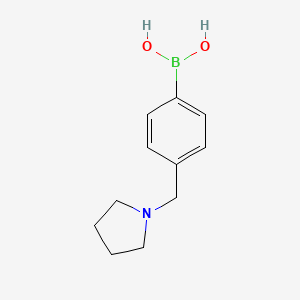
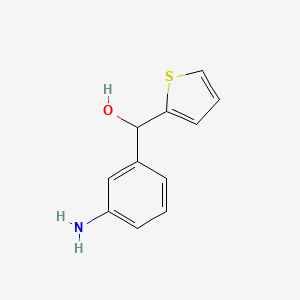
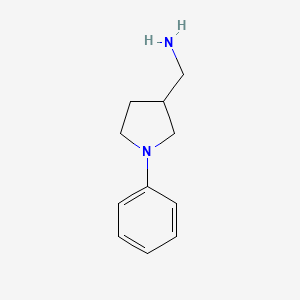
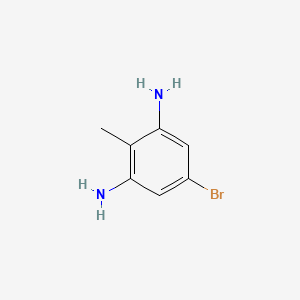
![4-[2-(4-Benzylpiperazino)ethoxy]-benzenecarboxylic acid](/img/structure/B1290717.png)
